molecular formula C6H10F2S B2647161 2-(3,3-Difluorocyclobutyl)ethanethiol CAS No. 2228988-03-0

2-(3,3-Difluorocyclobutyl)ethanethiol

Cat. No.: B2647161
CAS No.: 2228988-03-0
M. Wt: 152.2
InChI Key: DBDUQQYIRXEAHH-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)ethanethiol is a fluorinated thiol derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and an ethanethiol (-SH) side chain.

  • Molecular Formula: C₆H₁₀F₂S
  • Molecular Weight: ~152.14 g/mol (estimated by replacing the -OH group in the ethanol analog with -SH) .
  • Polar Surface Area (PSA): Expected to differ from its ethanol analog (20.23 Ų) due to the reduced polarity of the -SH group. Thiols typically exhibit lower PSA than alcohols, though fluorine atoms on the cyclobutane ring may contribute to polarity .
  • LogP (Octanol-Water Partition Coefficient): Estimated to be higher than its ethanol analog (LogP = 1.4141) due to the increased hydrophobicity of the -SH group. For comparison, ethanethiol (LogP ≈ 0.95) is more lipophilic than ethanol (LogP ≈ -0.18) .

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2S/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUQQYIRXEAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,3-difluorocyclobutanone with ethanethiol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of 2-(3,3-Difluorocyclobutyl)ethanethiol may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)ethanethiol involves interactions with molecular targets through its thiol and difluorocyclobutyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The difluorocyclobutyl ring can engage in non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3,3-Difluorocyclobutyl)ethanethiol with its closest structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Group
2-(3,3-Difluorocyclobutyl)ethanol C₆H₁₀F₂O 136.14 1.4141 20.23 -OH
This compound C₆H₁₀F₂S 152.14 (est.) ~2.5 (est.) <20.23 (est.) -SH
Cyclobutylmethanethiol C₅H₁₀S 102.20 1.8 38.8 -SH [General Knowledge]
3,3-Difluorocyclobutane C₄H₆F₂ 100.09 1.1 0 [General Knowledge]

Key Observations :

Functional Group Impact: Replacing -OH with -SH increases molecular weight (~16 g/mol) and LogP (by ~1 unit based on ethanethiol vs. ethanol trends). The -SH group also reduces PSA compared to -OH .

Fluorine Contribution: The 3,3-difluorocyclobutyl moiety enhances lipophilicity (LogP) compared to non-fluorinated analogs like cyclobutylmethanethiol.

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